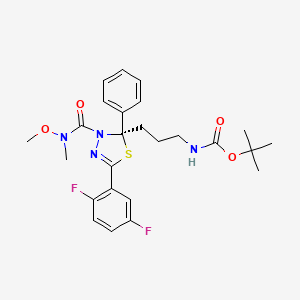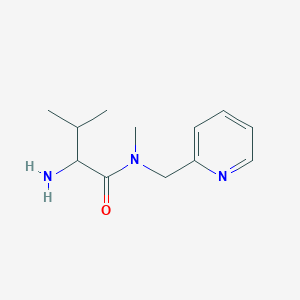
5-Fluoro-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-methylbenzoate is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylbenzoate can be achieved through several methods. One common approach involves the nitration of 5-fluoro-2-methylbenzoic acid with fuming nitric acid and oleum, followed by esterification with methanol . This method yields 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester as an intermediate, which can be further processed to obtain the desired compound.
Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boronic acids and palladium catalysts under mild reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The nitration and esterification method is commonly used due to its simplicity and high yield.
化学反応の分析
Types of Reactions
5-Fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-fluoro-2-methylbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 5-fluoro-2-methylbenzamide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: 5-Fluoro-2-methylbenzoic acid.
Reduction: 5-Fluoro-2-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Fluoro-2-methylbenzoate has several scientific research applications:
Medicine: It is involved in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals.
作用機序
The mechanism of action of 5-Fluoro-2-methylbenzoate depends on its specific application. In medicinal chemistry, the compound can interact with molecular targets such as enzymes and receptors. For example, benzamide derivatives synthesized from this compound can inhibit HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome .
類似化合物との比較
Similar Compounds
5-Fluoro-2-methylbenzoic acid: A closely related compound with similar chemical properties.
5-Fluoro-3-methylbenzoate: Another fluorinated benzoate derivative with a different substitution pattern.
2-Fluoro-5-methylbenzoate: A positional isomer with the fluorine and methyl groups swapped.
Uniqueness
5-Fluoro-2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methyl group on the benzene ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C8H6FO2- |
|---|---|
分子量 |
153.13 g/mol |
IUPAC名 |
5-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)/p-1 |
InChIキー |
JVBLXLBINTYFPR-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C=C1)F)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)
![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14791459.png)
![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)
![N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)



![[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)



![4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid](/img/structure/B14791537.png)
